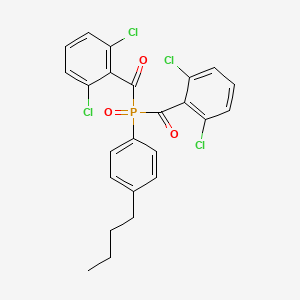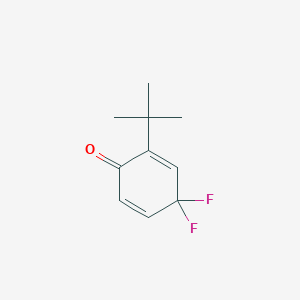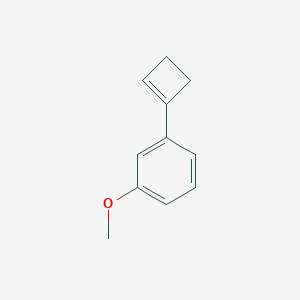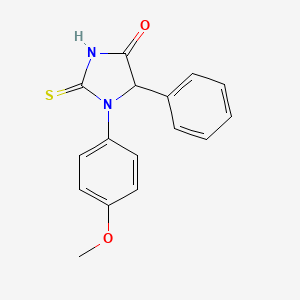
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone): is a chemical compound known for its unique structure and properties.
Preparation Methods
The synthesis of ((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) involves several steps. One common method includes the reaction of 4-butylphenylphosphine oxide with 2,6-dichlorobenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to changes in cellular processes. For example, it may interfere with cell signaling pathways, affecting cell growth and proliferation .
Comparison with Similar Compounds
((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) can be compared with other similar compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
4,4’-Bis(2,6-di-tert-butylphenol): Used as a stabilizer in polymers.
The uniqueness of ((4-Butylphenyl)phosphoryl)bis((2,6-dichlorophenyl)methanone) lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
CAS No. |
220728-46-1 |
|---|---|
Molecular Formula |
C24H19Cl4O3P |
Molecular Weight |
528.2 g/mol |
IUPAC Name |
[(4-butylphenyl)-(2,6-dichlorobenzoyl)phosphoryl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C24H19Cl4O3P/c1-2-3-6-15-11-13-16(14-12-15)32(31,23(29)21-17(25)7-4-8-18(21)26)24(30)22-19(27)9-5-10-20(22)28/h4-5,7-14H,2-3,6H2,1H3 |
InChI Key |
GHCSUNQLIYAPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)P(=O)(C(=O)C2=C(C=CC=C2Cl)Cl)C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B12577317.png)


![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)

![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)

![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
